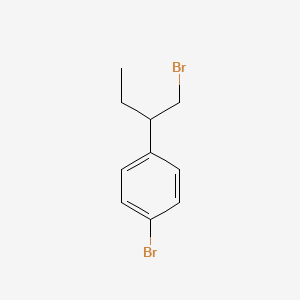

1-Bromo-4-(1-bromobutan-2-yl)benzene

Description

1-Bromo-4-(1-bromobutan-2-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms: one directly on the aromatic ring (para position) and another on the branched aliphatic chain (1-bromobutan-2-yl group). The molecular formula is C₁₀H₁₁Br₂, with a molar mass of 292.01 g/mol. This compound is hypothesized to exhibit unique reactivity due to its dual bromine substituents, which may facilitate sequential substitution or elimination reactions. While direct references to this compound are absent in the provided evidence, structural analogs and synthesis pathways from related brominated aromatics offer insights into its properties and applications .

Properties

Molecular Formula |

C10H12Br2 |

|---|---|

Molecular Weight |

292.01 g/mol |

IUPAC Name |

1-bromo-4-(1-bromobutan-2-yl)benzene |

InChI |

InChI=1S/C10H12Br2/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3 |

InChI Key |

NNJLCUQWTDVSQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methylbutylbenzene via Radical Bromination

The most prevalent method involves the selective radical bromination of 4-methylbutylbenzene. This process employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically proceeds in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

4-Methylbutylbenzene + NBS → this compound

- Solvent: Carbon tetrachloride (CCl₄)

- Initiator: Benzoyl peroxide or AIBN

- Temperature: 80–90°C

- Reaction Time: 4–8 hours

- Yield: Typically around 70-85%, depending on optimization

Mechanism:

Radical initiation generates bromine radicals, which abstract hydrogen atoms from the butyl side chain, leading to the formation of a brominated intermediate at the secondary carbon (C2 of butan-2-yl), resulting in the desired brominated aromatic compound.

Electrophilic Aromatic Bromination Followed by Side Chain Functionalization

An alternative route involves initial electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring, followed by side chain modification:

- Step 1: Bromination of benzene to produce bromobenzene.

- Step 2: Friedel-Crafts alkylation with 1-butanol derivatives to attach the butyl chain.

- Step 3: Selective bromination of the side chain at the secondary carbon using radical bromination conditions as above.

This multi-step process allows precise control over substitution patterns, especially when regioselectivity is critical.

Optimization of Reaction Parameters for Higher Yields

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | 80–90°C | Promotes radical formation while minimizing side reactions |

| Reagent Stoichiometry | 1.2 equivalents of NBS | Ensures complete bromination with minimal over-bromination |

| Reaction Time | 4–8 hours | Sufficient for complete conversion without degradation |

| Solvent | Carbon tetrachloride (CCl₄) | Non-polar, stabilizes radicals, and facilitates homogeneous reaction |

| Initiator Concentration | 0.05–0.1 equivalents | Adequate radical initiation without excessive side reactions |

Note: Maintaining anhydrous conditions and inert atmosphere (nitrogen or argon) is crucial to prevent hydrolysis and oxidation.

Industrial and Large-Scale Production Considerations

In industrial settings, continuous flow reactors are employed to enhance safety and reproducibility. The bromination process is scaled with precise control over temperature, reagent addition, and mixing to prevent runaway reactions. Purification often involves recrystallization or chromatography, and by-products are minimized through optimized stoichiometry and reaction control.

Mechanistic Insights

The radical bromination mechanism involves:

- Initiation: Formation of bromine radicals from NBS under heat or light.

- Propagation: Bromine radicals abstract hydrogen from the butyl side chain, forming a carbon-centered radical.

- Termination: Radical recombination yields the brominated product.

The selectivity for secondary over primary or tertiary carbons is influenced by the stability of the intermediate radicals, favoring bromination at the secondary carbon (C2 of butan-2-yl).

Summary and Key Data

| Aspect | Details |

|---|---|

| Starting Material | 4-Methylbutylbenzene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Reaction Type | Radical bromination |

| Reaction Conditions | 80–90°C, inert atmosphere, 4–8 hours |

| Yield | 70–85% (optimized) |

| Main Products | This compound |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-bromobutan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-4-(1-bromobutan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions involving brominated organic compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring and the butyl group make the compound susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Reactivity |

|---|---|---|---|

| 1-Bromo-4-(1-bromobutan-2-yl)benzene | C₁₀H₁₁Br₂ | 292.01 | Sequential substitution, cross-coupling |

| 1-Bromo-4-(2-chloro-2-methylpropyl)benzene | C₁₀H₁₂BrCl | 247.56 | Sterically hindered substitution |

| 1-Bromo-4-(phenylethynyl)benzene | C₁₄H₉Br | 257.13 | Click chemistry, polymerization |

| 1-Bromo-4-(3-thienyl)benzene | C₁₀H₇BrS | 239.13 | Regioselective halogenation, Sonogashira |

Biological Activity

1-Bromo-4-(1-bromobutan-2-yl)benzene is a brominated aromatic compound that has garnered attention in various fields of research, particularly in organic chemistry and medicinal applications. This article explores its biological activity, focusing on toxicity, potential therapeutic effects, and ecological impact.

Chemical Structure and Properties

This compound, also known as a bromo-substituted phenyl compound, features a benzene ring with two bromine substituents. Its molecular formula is , and it exhibits unique physical and chemical properties that influence its biological interactions.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The compound is classified under Category 2 for eye irritation, indicating that it can cause serious eye damage or irritation upon contact. However, it has not been classified as harmful by ingestion based on the lack of corroborating evidence from animal or human studies .

Skin and Eye Irritation

Studies indicate that while the compound does not typically produce adverse health effects or skin irritation upon contact, direct exposure to the eyes can lead to transient discomfort characterized by tearing or conjunctival redness .

Long-term Exposure Effects

Long-term exposure to this compound is not expected to produce chronic health effects, although caution is advised to minimize exposure through all routes .

Antimicrobial Properties

Recent investigations have suggested that brominated compounds, including this compound, may exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth and could be potential candidates for developing new antibiotics .

Endocrine Disruption Potential

Current literature does not provide evidence supporting the endocrine-disrupting properties of this compound. This aspect is critical for evaluating its safety in pharmaceutical applications, as endocrine disruptors can interfere with hormonal systems in humans and wildlife .

Ecotoxicological Impact

The ecological implications of this compound have also been assessed. The compound's persistence in the environment and potential bioaccumulation are areas of concern. However, specific data regarding its aquatic toxicity and degradation in soil are currently lacking .

Study on Acute Oral Toxicity

In a notable study involving acute oral toxicity, groups of male Sprague-Dawley rats were administered varying doses of brominated compounds similar to this compound. The results indicated a median lethal dose (LD50) around 2700 mg/kg, with observed symptoms including tremors and weight loss at non-lethal doses .

Antimicrobial Activity Case Study

A case study exploring the antimicrobial activity of brominated phenolic compounds found that certain derivatives effectively inhibited the growth of pathogenic bacteria. This suggests that modifications to the structure of compounds like this compound could enhance their therapeutic efficacy against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.